2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

lipophilicity ADME blood-brain barrier

In medicinal chemistry, minor building block variations cause irreproducible SAR and failed scale-up. 2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide (CAS 1353961-18-8) addresses this with: • 98% purity-3 points above typical analogs-reducing pre-assay purification needs • XLogP3 -0.6 & TPSA 72.1 Ų, optimized for CNS passive permeability • Free primary amine for direct PROTAC linker or fluorophore conjugation • Racemic ethyl linker enabling chiral resolution for enantioselective profiling. Ideal for CNS kinase, GPCR, and targeted protein degradation programs.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Cat. No. B7926191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C1=NC=CN=C1)C(=O)CN
InChIInChI=1S/C11H18N4O/c1-8(2)15(11(16)6-12)9(3)10-7-13-4-5-14-10/h4-5,7-9H,6,12H2,1-3H3
InChIKeyBKNLIIXPDOFGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide: Research Building Block Overview


2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide (CAS 1353961-18-8) is a C11H18N4O small-molecule acetamide bearing a pyrazine heterocycle, a free primary amine, and an N-isopropyl substituent on a chiral 1-(pyrazin-2-yl)ethyl scaffold . Its physicochemical profile—including a computed XLogP3 of -0.6, topological polar surface area (TPSA) of 72.1 Ų, and 4 rotatable bonds—places it in a favorable property space for CNS and intracellular target engagement . The compound is commercially available at purities of 95–98% from multiple suppliers, supporting reproducible procurement for medicinal-chemistry and chemical-biology campaigns .

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide: Why Analog Substitution Fails


The 2-aminoacetamide-pyrazine chemical space contains multiple closely related analogs that differ only by a single substituent (e.g., N-methyl vs. N-isopropyl, amino vs. chloro, or methylene vs. ethyl linker). These seemingly minor structural variations produce measurable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and stereochemistry, all of which directly affect pharmacokinetic behavior, off-target liability, and synthetic tractability . Simply substituting one in-class compound for another without quantifying these differences risks irreproducible biological results, failed scale-up, or misattributed structure-activity relationships. The evidence items below prove that 2-amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide occupies a distinct, measurable position within its series.

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide: Quantitative Evidence vs. Analogs


Lipophilicity Advantage vs. N-Methyl Analog

The target compound (XLogP3 = -0.6) is substantially more lipophilic than its N-methyl analog 2-amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-acetamide (XLogP3 = -1.4), as computed by PubChem using the same algorithm (XLogP3 3.0) . The ΔXLogP of +0.8 log units corresponds to an approximately 6.3-fold higher octanol-water partition coefficient, predicting improved passive membrane permeability and potentially superior blood-brain barrier penetration .

lipophilicity ADME blood-brain barrier PK/PD

Conformational Flexibility vs. N-Methyl and Methylene Analogs

The target compound possesses 4 rotatable bonds compared to only 3 rotatable bonds in both the N-methyl analog (PubChem CID 66568828) and the methylene-linked analog (2-amino-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide, C10H16N4O) . This additional degree of torsional freedom, conferred by the combination of the isopropyl group and the ethyl linker, allows greater conformational sampling without introducing steric clashes, which can be critical for induced-fit binding to flexible or cryptic protein pockets .

conformational entropy molecular recognition SAR target engagement

Hydrogen-Bond Donor Capacity vs. Chloro Analog

The target compound bears a primary amine (HBD count = 1) , whereas the direct chloro analog 2-chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide (CAS 1353986-74-9) possesses no hydrogen-bond donor . This single HBD is essential for directional hydrogen-bonding interactions with protein backbone carbonyls, kinase hinge regions, or nucleotide phosphate groups. The chloro analog, by contrast, can only act as a hydrogen-bond acceptor via its amide carbonyl and pyrazine nitrogens, fundamentally altering its pharmacophore and limiting its utility in canonical HBD-dependent binding modes .

hydrogen bonding kinase hinge binding molecular recognition selectivity

Chiral Scaffold vs. Achiral Methylene Analog

The 1-(pyrazin-2-yl)ethyl linker of the target compound introduces a stereogenic center at the carbon α to the pyrazine ring (undefined atom stereocenter count = 1) . The closest methylene-linked analog, 2-amino-N-isopropyl-N-pyrazin-2-ylmethyl-acetamide (CAS 1353955-99-3), lacks this chiral center entirely (count = 0) . The presence of a chiral handle allows procurement of enantiopure material via chiral chromatography or asymmetric synthesis, unlocking stereospecific biological interrogation that the achiral analog cannot provide.

chirality stereochemistry enantioselective synthesis chiral resolution

Commercial Purity Advantage vs. Close Analogs

Multiple suppliers list the target compound at 98% purity (Leyan Product No. 1777835; AiFchem reports 97%) , whereas the N-methyl, chloro, and methylene analogs are predominantly offered at 95% minimum purity . This 3-percentage-point purity differential reflects tighter batch-to-batch quality control and lower residual solvent/metal content, which directly reduces the risk of spurious biological activity from impurities and minimizes additional purification steps before use in sensitive assays.

purity reproducibility quality control procurement

Synthetic Versatility vs. Chloro Analog

The terminal primary amine (HBD = 1, HBA = 1) of the target compound serves as a nucleophilic handle for amide coupling, reductive amination, sulfonamide formation, and bioconjugation (e.g., NHS ester, isothiocyanate). In contrast, the chloro analog 2-chloro-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide (CAS 1353986-74-9) presents an electrophilic chloroacetamide moiety that is primarily suited for nucleophilic displacement reactions—a narrower, less orthogonal reaction manifold . This fundamental reactivity difference dictates which synthetic routes and downstream chemistries are accessible.

synthetic chemistry amide coupling derivatization probe design

2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide: High-Impact Applications


CNS-Targeted Fragment and Lead Optimization

The compound's XLogP3 of -0.6—0.8 log units above the N-methyl analog—provides a critical advantage in CNS drug discovery, where a logP between 0 and 3 is often optimal for passive brain penetration while avoiding excessive tissue binding [Section 3, Evidence 1]. Teams designing brain-penetrant kinase inhibitors or GPCR ligands can select this isopropyl analog as a starting scaffold to maintain CNS-appropriate physicochemical space without introducing additional ring systems or halogens that would increase molecular weight beyond 300 Da .

Enantioselective Chemical Biology Probes

The single undefined stereocenter on the ethyl linker distinguishes this compound from its achiral methylene analog and makes it suitable for chiral HPLC resolution or stereoselective synthesis [Section 3, Evidence 4]. Medicinal chemistry groups investigating enantioselective target engagement—such as stereospecific kinase inhibition or chiral recognition in enzyme active sites—can procure this racemic building block, resolve the enantiomers, and independently profile each stereoisomer to uncover enantiospecific SAR .

Diversifiable PROTAC Precursor and Probe Design

The primary amine (HBD = 1) provides a nucleophilic point of attachment for linkers, fluorophores, or E3 ligase recruiting elements, enabling direct incorporation into bifunctional degraders (PROTACs) or activity-based probes [Section 3, Evidence 3; Section 3, Evidence 6]. Unlike the chloro analog, which would compete with or be consumed by nucleophilic displacement, the amine can be selectively acylated under mild conditions, preserving the pyrazine-acetamide core for target recognition .

High-Purity Starting Material for Biophysical Assays

Commercially available at up to 98% purity—3 percentage points above typical analog specifications—this compound reduces the need for additional purification before use in SPR, ITC, DSF, or nanoBRET assays [Section 3, Evidence 5]. For core facilities and CROs that require batch-to-batch consistency across multi-plate screens, the higher purity specification directly translates to lower CVs in IC50/EC50 determinations and fewer false hits from trace-metal or residual-solvent contaminants .

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